1-(3-Iodo-4-mercaptophenyl)propan-2-one
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Overview
Description
1-(3-Iodo-4-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol . This compound is characterized by the presence of an iodine atom, a mercapto group, and a propan-2-one moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Iodo-4-mercaptophenyl)propan-2-one typically involves the iodination of a precursor compound followed by the introduction of the mercapto group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Iodo-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Iodo-4-mercaptophenyl)propan-2-one is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and mercapto group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes .
Comparison with Similar Compounds
1-(3-Iodo-4-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Iodo-5-mercaptophenyl)propan-2-one: Similar structure but with the mercapto group at a different position.
1-(4-Iodo-2-mercaptophenyl)propan-1-one: Similar structure but with the iodine and mercapto groups at different positions.
1-(2-Iodo-4-mercaptophenyl)propan-2-one: Similar structure but with the iodine atom at a different position
Properties
Molecular Formula |
C9H9IOS |
---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(3-iodo-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9IOS/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4H2,1H3 |
InChI Key |
HGOHDUNUCVUPHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)S)I |
Origin of Product |
United States |
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